Relative Potency: 2,3,7,8-TCDF Exhibits a WHO TEF of 0.1, Representing a 10-Fold Lower AhR-Mediated Potency than the Reference Congener 2,3,7,8-TCDD
The World Health Organization (WHO) has assigned 2,3,7,8-TCDF a Toxic Equivalency Factor (TEF) of 0.1 for both human and mammalian risk assessment [1]. This TEF value is derived from the compound's relative effect potency (REP) compared to the reference congener 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0 [1]. In vivo transcriptomic analysis in C57BL/6 mice using Agilent 4x44K oligonucleotide microarrays confirmed that the median REP for 83 genes exhibiting comparable sigmoidal dose-response curves between TCDD and TCDF was 0.10, with a maximum REP of 0.56 and a minimum of 0.01 [2]. Additionally, REPs of 0.04 were calculated for ethoxyresorufin-O-deethylase (EROD) activity and increase in relative liver weight at 72 hours post-exposure [2]. In primary rat hepatocytes, a genomics-based benchmark dose analysis yielded REP values in close agreement with the WHO TEF value of 0.1 for TCDF [3].
| Evidence Dimension | Toxic Equivalency Factor (TEF) / Relative Effect Potency (REP) |
|---|---|
| Target Compound Data | WHO TEF = 0.1; Median transcriptomic REP = 0.10 (range 0.01-0.56); EROD REP = 0.04; Relative liver weight REP = 0.04 |
| Comparator Or Baseline | 2,3,7,8-TCDD: WHO TEF = 1.0 (reference standard) |
| Quantified Difference | 10-fold lower potency than 2,3,7,8-TCDD by WHO TEF; 10-fold lower median transcriptomic REP; 25-fold lower by EROD and liver weight REP |
| Conditions | WHO TEF derived from expert panel consensus across multiple endpoints; In vivo data from immature ovariectomized C57BL/6 mice gavaged with 0.03-100 μg/kg TCDD or TEF-adjusted TCDF doses (0.3-300 μg/kg), 72 h post-exposure; In vitro primary rat hepatocyte genomics analysis |
Why This Matters
Procurement of 2,3,7,8-TCDF certified reference standards enables accurate toxic equivalency (TEQ) calculations in environmental and food samples, as mandated by global regulatory frameworks including WHO and EPA Method 1613.
- [1] Van den Berg M, Birnbaum LS, Denison M, et al. The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicol Sci. 2006;93(2):223-241. View Source
- [2] Burgoon LD, Ding Q, N'Jai A, et al. Automated dose-response analysis of the relative hepatic gene expression potency of TCDF in C57BL/6 mice. Toxicol Sci. 2009;112(1):221-228. View Source
- [3] Rowlands JC, Budinsky R, Gollapudi B, et al. A genomics-based benchmark dose analyses of relative potencies of dioxin-like compounds in primary rat hepatocytes. Society of Toxicology Annual Meeting, 2012. View Source
